molecular formula C7H5BrCl2O B13157706 4-Bromo-1-chloro-2-(chloromethoxy)benzene

4-Bromo-1-chloro-2-(chloromethoxy)benzene

Cat. No.: B13157706
M. Wt: 255.92 g/mol
InChI Key: XJIDDNLUSABYNU-UHFFFAOYSA-N
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Description

4-Bromo-1-chloro-2-(chloromethoxy)benzene is an organic compound with the molecular formula C7H5BrCl2O It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and a chloromethoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-chloro-2-(chloromethoxy)benzene typically involves the chloromethylation of 4-bromo-1-chlorobenzene. The reaction is carried out using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction conditions include maintaining a temperature of around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-chloro-2-(chloromethoxy)benzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding benzoquinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine or chlorine atoms to hydrogen, yielding simpler benzene derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups replacing the chlorine atoms.

    Oxidation: Products include benzoquinones and other oxidized aromatic compounds.

    Reduction: Products include dehalogenated benzene derivatives.

Scientific Research Applications

4-Bromo-1-chloro-2-(chloromethoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-1-chloro-2-(chloromethoxy)benzene involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups such as bromine and chlorine makes the benzene ring more susceptible to nucleophilic attack. The chloromethoxy group can also participate in various chemical transformations, contributing to the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
  • 4-Bromo-2-chloro-1-methoxybenzene
  • 1-Bromo-4-chloro-2-fluorobenzene

Uniqueness

4-Bromo-1-chloro-2-(chloromethoxy)benzene is unique due to the presence of both bromine and chlorine atoms along with a chloromethoxy group, which imparts distinct reactivity patterns compared to other halogenated benzene derivatives. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields of research.

Properties

Molecular Formula

C7H5BrCl2O

Molecular Weight

255.92 g/mol

IUPAC Name

4-bromo-1-chloro-2-(chloromethoxy)benzene

InChI

InChI=1S/C7H5BrCl2O/c8-5-1-2-6(10)7(3-5)11-4-9/h1-3H,4H2

InChI Key

XJIDDNLUSABYNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)OCCl)Cl

Origin of Product

United States

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